molecular formula C10H11NO3 B175579 alpha-Amino-beta-benzoylpropionic acid CAS No. 15121-92-3

alpha-Amino-beta-benzoylpropionic acid

Cat. No. B175579
CAS RN: 15121-92-3
M. Wt: 193.2 g/mol
InChI Key: QXRCVKLRAOSZCP-UHFFFAOYSA-N
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Description

Alpha-Amino-beta-benzoylpropionic acid is an aromatic ketone . It has a molecular formula of C10H11NO3 .


Synthesis Analysis

Engineered biocatalytic synthesis of β-N-substituted-α-amino acids has been reported . The β-subunit of tryptophan synthase was engineered for efficient N-alkylation to access densely functionalized non-canonical amino acids .


Molecular Structure Analysis

The molecular structure of alpha-Amino-beta-benzoylpropionic acid can be represented by the IUPAC name 2-amino-4-oxo-4-phenylbutanoic acid . Its InChI representation is InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14) .


Physical And Chemical Properties Analysis

Alpha-Amino-beta-benzoylpropionic acid has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 80.4 Ų .

Scientific Research Applications

Subheading UV Filter Compounds in Human Lenses

The study by Bova et al. (1999) investigated the synthesis of UV filters in human lenses, focusing on the biosynthetic origin of 4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid O-beta-D-glucoside. It was found that UV filter biosynthesis activates around or near birth, and compounds with the kynurenine side chain slowly deaminate in the lens.

Antibacterial Agents

Subheading Beta-Aminomethyl-beta-benzoylpropionic Acids as Antibacterial Agents

Research by Santana et al. (1989) described the synthesis of beta-aminomethyl-beta-benzoylpropionic acids and related compounds, highlighting their potential as antibacterial agents. The study demonstrated the antibacterial activity of these derivatives, providing a foundation for further exploration in this area.

Anti-Inflammatory Drug Design

Subheading In Silico Evaluation for Anti-Inflammatory Drugs

Bittencourt et al. (2019) conducted an in silico study evaluating the anti-inflammatory potential of two benzoylpropionic acid derivatives. The study predicted these compounds to have a good oral bioavailability profile and low toxicity, making them promising candidates for future anti-inflammatory drugs.

Tumor Targeting in Medical Imaging

Subheading Tumor Targeting with Peptidomimetic Antagonists

Shin et al. (2010) explored the synthesis of radiolabeled peptidomimetic integrin alpha(v)beta(3) antagonists using benzoylpropionic acid derivatives for tumor targeting in medical imaging. Their research demonstrated good tumor targeting properties, indicating potential for future applications in molecular imaging of tumors.

properties

IUPAC Name

2-amino-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRCVKLRAOSZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60328636
Record name alpha-Amino-beta-benzoylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Amino-beta-benzoylpropionic acid

CAS RN

15121-92-3
Record name alpha-Amino-beta-benzoylpropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60328636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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